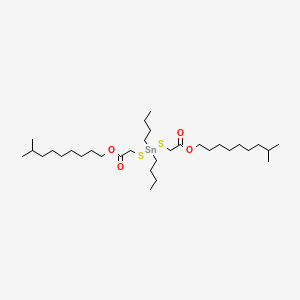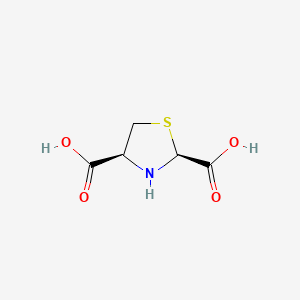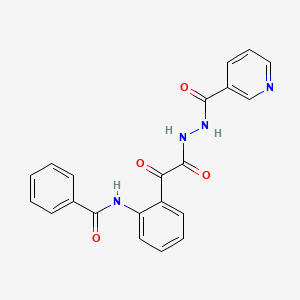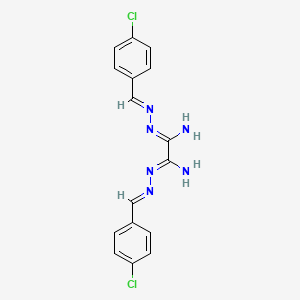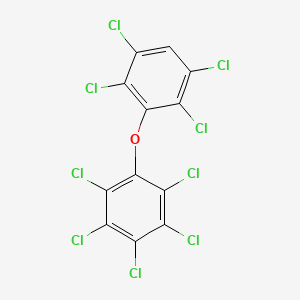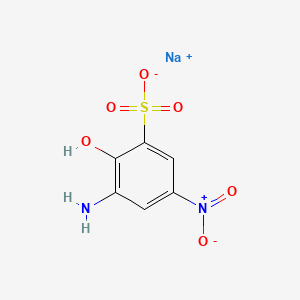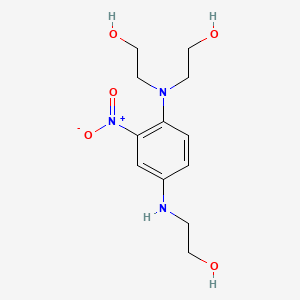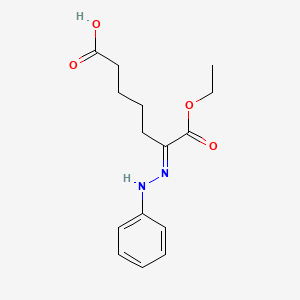
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group attached to a heptane-dioate backbone. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate typically involves the reaction of ethyl hydrogen heptane-1,7-dioate with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazono group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazono group, using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazone derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate involves its interaction with specific molecular targets and pathways. The phenylhydrazono group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
1-Ethyl hydrogen 2-(phenylhydrazono)heptane-1,7-dioate can be compared with other similar compounds, such as:
1-Ethyl hydrogen 2-(phenylhydrazono)hexane-1,6-dioate: This compound has a similar structure but with a shorter carbon chain, which may affect its chemical properties and reactivity.
1-Ethyl hydrogen 2-(phenylhydrazono)octane-1,8-dioate: This compound has a longer carbon chain, which can influence its solubility and other physical properties.
2-(2-Phenylhydrazono)heptanedioic acid hydrogen 1-ethyl ester: This is a closely related compound with slight variations in its structure, leading to differences in its chemical behavior and applications.
Propiedades
Número CAS |
42137-32-6 |
|---|---|
Fórmula molecular |
C15H20N2O4 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
(6E)-7-ethoxy-7-oxo-6-(phenylhydrazinylidene)heptanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(20)13(10-6-7-11-14(18)19)17-16-12-8-4-3-5-9-12/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,18,19)/b17-13+ |
Clave InChI |
HDQLUPPPXZOZBA-GHRIWEEISA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/CCCCC(=O)O |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=CC=C1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


